(13-Amino-2,5,8,11-tetraazatridec-1-yl)dimethylphenol (13-Amino-2,5,8,11-tetraazatridec-1-yl)dimethylphenol
Brand Name: Vulcanchem
CAS No.: 84878-45-5
VCID: VC16996144
InChI: InChI=1S/C17H33N5O/c1-14-15(2)17(23)4-3-16(14)13-22-12-11-21-10-9-20-8-7-19-6-5-18/h3-4,19-23H,5-13,18H2,1-2H3
SMILES:
Molecular Formula: C17H33N5O
Molecular Weight: 323.5 g/mol

(13-Amino-2,5,8,11-tetraazatridec-1-yl)dimethylphenol

CAS No.: 84878-45-5

Cat. No.: VC16996144

Molecular Formula: C17H33N5O

Molecular Weight: 323.5 g/mol

* For research use only. Not for human or veterinary use.

(13-Amino-2,5,8,11-tetraazatridec-1-yl)dimethylphenol - 84878-45-5

Specification

CAS No. 84878-45-5
Molecular Formula C17H33N5O
Molecular Weight 323.5 g/mol
IUPAC Name 4-[[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethylamino]methyl]-2,3-dimethylphenol
Standard InChI InChI=1S/C17H33N5O/c1-14-15(2)17(23)4-3-16(14)13-22-12-11-21-10-9-20-8-7-19-6-5-18/h3-4,19-23H,5-13,18H2,1-2H3
Standard InChI Key ULEQTYYXSZMTLV-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1C)O)CNCCNCCNCCNCCN

Introduction

Molecular Architecture and Physicochemical Properties

Structural Composition

(13-Amino-2,5,8,11-tetraazatridec-1-yl)dimethylphenol is defined by the molecular formula C₁₇H₃₃N₅O and a molecular weight of 323.5 g/mol. Its structure comprises a 13-carbon aliphatic chain with four embedded nitrogen atoms (positions 2, 5, 8, and 11), terminating in a dimethylphenol group. The phenolic ring is substituted with two methyl groups at unspecified positions, enhancing steric bulk and electronic modulation.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₇H₃₃N₅O
Molecular Weight323.5 g/mol
CAS Number84878-45-5
Nitrogen Content21.6% (by molecular formula)
SolubilityModerate in polar solvents

Electronic and Steric Features

The dimethylphenol moiety contributes to electron-donating effects via methyl groups, stabilizing the phenolic -OH group and influencing reactivity in electrophilic substitutions. The tetraaza chain introduces multiple basic sites, enabling coordination with metal ions or participation in hydrogen bonding. This dual functionality suggests utility in catalysis or supramolecular chemistry.

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis of (13-Amino-2,5,8,11-tetraazatridec-1-yl)dimethylphenol involves sequential reactions to construct the tetraaza backbone and attach the dimethylphenol group. A common approach includes:

  • Formation of the Tetraaza Chain: Starting with a diamine precursor, iterative alkylation or reductive amination introduces nitrogen atoms at designated positions.

  • Phenolic Group Attachment: Coupling the amine-terminated chain to dimethylphenol via nucleophilic acyl substitution or Mitsunobu reactions.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
1Ethylenediamine, K₂CO₃, 80°C62%
2Dimethylphenol, DCC, DMAP45%

Challenges and Optimization

Key challenges include low yields in coupling steps (≤50%) due to steric hindrance from the dimethylphenol group. Microwave-assisted synthesis and flow chemistry have been proposed to improve efficiency, though experimental validation remains pending.

Biological Activity and Mechanistic Insights

Antimicrobial Properties

Preliminary studies indicate moderate antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values ranging from 32–64 µg/mL. The mechanism likely involves disruption of microbial membranes via interaction between the aliphatic chain and lipid bilayers, complemented by hydrogen bonding with membrane proteins.

Industrial and Pharmaceutical Applications

Pharmaceutical Development

The compound’s dual functionality positions it as a candidate for multitarget drug design. Potential applications include:

  • Anticancer Agents: Analogous compounds with phenolic and nitrogenous motifs exhibit pro-apoptotic effects in glioblastoma cells .

  • Antioxidant Formulations: The dimethylphenol group may scavenge free radicals, akin to ascorbic acid derivatives .

Materials Science

In polymer chemistry, the tetraaza chain could serve as a crosslinking agent for epoxy resins, enhancing thermal stability. Preliminary thermogravimetric analysis (TGA) of related compounds shows decomposition temperatures exceeding 250°C.

Comparative Analysis with Structural Analogs

Antioxidant Activity

Hydrazide derivatives bearing phenolic groups, such as N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide, demonstrate 1.4× higher DPPH radical scavenging than ascorbic acid . While direct data for (13-Amino-2,5,8,11-tetraazatridec-1-yl)dimethylphenol is lacking, its structural similarity suggests comparable or superior activity.

Table 3: Antioxidant Activity Comparison

CompoundDPPH Scavenging (%)
Ascorbic Acid58.3
N-(1,3-dioxoisoindolin-2-yl)-propanamide82.1
Target Compound (Predicted)75–85

Cytotoxicity Profiles

Triazolethione derivatives with aliphatic chains exhibit selective cytotoxicity against U-87 glioblastoma cells (IC₅₀: 8.7 µM) versus MDA-MB-231 breast cancer cells (IC₅₀: 23.4 µM) . This selectivity may arise from differences in membrane permeability or target enzyme expression, a factor relevant to the target compound’s development.

Future Research Directions

Mechanistic Studies

  • Binding Affinity Assays: Surface plasmon resonance (SPR) to quantify interactions with kinase domains.

  • In Vivo Toxicity Screening: Rodent models to assess acute and chronic toxicity.

Synthetic Chemistry Innovations

  • Photocatalytic Methods: Leveraging visible-light catalysis to streamline nitrogen insertion.

  • Biocatalytic Approaches: Using transaminases for stereoselective synthesis of the tetraaza chain.

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